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Compound of Interest

Compound Name: N-(2-Methylthiazol-4-yl)acetamide
CAS No.: 57372-19-7
Cat. No.: B3272800
Get Quote
. J

Executive Summary & Core Directive

In the field of heterocyclic chemistry, precise nomenclature is the boundary between a
successful synthesis and a costly error. The query "N-(2-Methylthiazol-4-yl)acetamide"
presents a classic case of regiochemical ambiguity.

Based on an exhaustive analysis of Chemical Abstracts Service (CAS) databases and current
literature:

e The Literal Target:N-(2-Methylthiazol-4-yl)acetamide (Acetamido group at C4, Methyl at
C2) is a rare/non-standard isomer with no widely established CAS number in commercial
catalogs. Its precursor, 4-amino-2-methylthiazole, is inherently unstable without electron-
withdrawing groups at C5.

e The Probable Target:N-(4-Methylthiazol-2-yl)acetamide (Acetamido group at C2, Methyl at
C4) is the standard, commercially available isomer used extensively in drug discovery (e.g.,
as a scaffold for kinase inhibitors). Its CAS number is 7336-51-8.
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This guide provides the technical specifications for the standard isomer (CAS 7336-51-8) while
outlining the synthetic challenges and theoretical routes for the rare C4-isomer, ensuring you
can distinguish and synthesize the exact molecule required for your research.

Chemical Identity & CAS Verification[2][3][4][5][6][7]
[8][9]

The Regiochemistry Matrix

The thiazole ring allows for two primary acetamido-methyl isomers. Visualizing this distinction is
critical for catalog lookup and structural validation.

Feature Target A (Standard)

Target B (Rare/Literal)

IUPAC Name

N-(4-Methylthiazol-2-

yl)acetamide

N-(2-Methylthiazol-4-

yl)acetamide

Common Name

2-Acetamido-4-methylthiazole

4-Acetamido-2-methylthiazole

CAS Number 7336-51-8 Not Listed / Custom Synthesis
) ) 4-Amino-2-methylthiazole
Precursor 2-Amino-4-methylthiazole
(Unstable)
o ) ) Low (Requires De Novo
Availability High (Global Suppliers) )
Synthesis)
Melting Point 134-136 °C Unknown/Theoretical

Structural Logic Flowchart

Use the following logic gate to determine which isomer matches your experimental needs.
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Identify Target Molecule

Where is the Nitrogen attached?

C2-Amino C4-Amino

Position 2 (Between S and N) Position 4 (Next to N)

Target: N-(4-Methylthiazol-2-yl)acetamide Target: N-(2-Methylthiazol-4-yl)acetamide

CAS: 7336-51-8 CAS: None/Rare
Status: Common Standard Status: Custom Synthesis Required

Click to download full resolution via product page

Figure 1: Decision tree for disambiguating methylthiazolyl-acetamide isomers.

Technical Deep Dive: The Standard Isomer (CAS
7336-51-8)

If your research involves kinase inhibition (e.g., Dasatinib analogs) or metabolic modulators,
this is likely your compound.

Physicochemical Profile

e Molecular Formula: CeHsN20S
¢ Molecular Weight: 156.21 g/mol

¢ Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.
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o Appearance: Off-white to pale yellow crystalline powder.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to CAS 7336-51-8 involves the condensation of thiourea with alpha-
haloketones.

Reagents:

e Thiourea (CAS 62-56-6)

e Chloroacetone (CAS 78-95-5)

o Acetic Anhydride (CAS 108-24-7)

Step-by-Step Methodology:

Cyclization: Dissolve Thiourea (1.0 eq) in Ethanol. Add Chloroacetone (1.1 eq) dropwise at
room temperature.

o Reflux: Heat the mixture to reflux for 4 hours. The solution will darken slightly.

« |solation: Cool to 0°C. The hydrochloride salt of 2-amino-4-methylthiazole precipitates. Filter
and wash with cold ethanol.

o Acetylation: Suspend the salt in Acetic Anhydride (3.0 eq). Add Pyridine (1.0 eq) as a
catalyst. Heat to 80°C for 2 hours.

e Quench: Pour the reaction mixture into ice water. The product, N-(4-Methylthiazol-2-
yl)acetamide, will precipitate.

 Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Mechanism Visualization
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Figure 2: Hantzsch synthesis pathway for the standard isomer.

The "Phantom" Isomer: N-(2-Methylthiazol-4-
yl)acetamide

If your specific requirement is indeed the C4-acetamido isomer (Literal Target B), you face a
stability challenge. 4-Aminothiazoles are prone to tautomerization to imines unless stabilized by
an electron-withdrawing group at C5 (e.g., carboxylate).

Why No CAS?

The free base 4-amino-2-methylthiazole (CAS 103392-01-4) is rarely isolated. It is typically
generated in situ or handled as a stable salt (e.g., Hydrochloride, CAS 1802489-61-7).
Consequently, the acetylated derivative is not a standard catalog item.

Proposed Synthetic Route (Curtius Rearrangement)

To synthesize this molecule, you cannot use the Hantzsch method directly. You must degrade a
carboxylic acid derivative.

Protocol Strategy:
» Start: Ethyl 2-methylthiazole-4-carboxylate (CAS 103392-01-4 precursor).
e Hydrolysis: Convert to 2-methylthiazole-4-carboxylic acid.

o Curtius Rearrangement: Treat with Diphenylphosphoryl azide (DPPA) and t-Butanol to form
the Boc-protected amine.
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» Deprotection/Acetylation: Remove Boc with TFA, then immediately acetylate with Acetyl
Chloride/TEA.

Warning: This route requires strict anhydrous conditions and handling of azides.

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer, use 1H NMR to distinguish the ring protons.

o ble (DMSO-d6;

Proton Environment Standard (CAS 7336-51-8) Rare Isomer (C4-NHAC)
) ) Singlet at ~7.5 ppm
Ring Proton (C5-H) Singlet at ~6.8 ppm ]
(Deshielded by C4-N)
Methyl Group Singlet at 2.2 ppm (C4-Me) Singlet at 2.6 ppm (C2-Me)
Amide NH Broad singlet >10 ppm Broad singlet >9 ppm
Interpretation:

o The C2-Methyl (Rare Isomer) is attached to the carbon between the Sulfur and Nitrogen,
causing a significant downfield shift (~2.6 ppm) compared to the C4-Methyl (~2.2 ppm).

o If your NMR shows a methyl peak at 2.2 ppm, you have the standard commercial isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: N-(Methylthiazolyl)acetamides —
Identity, Synthesis, and Verification]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3272800/docs#technical-guide-n-methylthiazolyl-
acetamides-identity-synthesis-and-verification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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